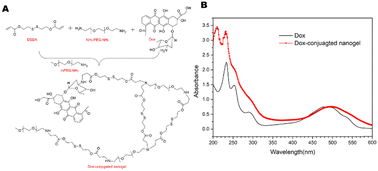A glutathione-responsive PEGylated nanogel with doxorubicin-conjugation for cancer therapy†
Journal of Materials Chemistry B Pub Date: 2023-11-21 DOI: 10.1039/D3TB01731A
Abstract
The complexity, degradability, and stability of drug delivery systems are crucial factors for clinical application. Herein, a glutathione (GSH)-responsive polyethylene glycol (PEG)ylated nanogel conjugated with doxorubicin (Dox) was prepared based on a linker with disulfide bonds, PEG, and Dox using a one-pot method. FT-IR and UV-vis analyses confirmed that all raw materials were incorporated in the Dox-conjugated nanogel structure. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) results showed that the particle size of the Dox-conjugated nanogel was at the nanoscale and could be responsively disrupted in high GSH concentration. The in vitro accumulative Dox release rate from the nanogel reached 88% in PBS with 5 mg mL−1 GSH on day 4. Moreover, H22 cell viability and apoptosis experiments revealed that the nanogel effectively inhibited tumor cell growth. In vivo tracking and cell uptake experiments demonstrated that the nanogel accumulated and persisted in tumor tissues for 5 days and was distributed into cell nuclei at 6 h. Furthermore, H22-bearing mice experiments showed that the tumor size of the Dox-conjugated nanogel group was the smallest (287 mm3) compared to that of the free Dox (558 mm3) and 0.9% NaCl (2700 mm3) groups. Meanwhile, the body weight of mice as well as the H&E and TUNEL tissue section staining of organs and tumor tissues from the mice illustrated that the nanogel could significantly prevent side effects and induce tumor cell apoptosis. Taken together, compared with free Dox, the Dox-conjugated nanogel exhibited higher therapeutic efficacy and lower side effects in normal tissues, making it a potential novel nanomedicine for cancer.


Recommended Literature
- [1] Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
- [2] Front cover
- [3] High internal phase emulsions stabilized solely by whey protein isolate-low methoxyl pectin complexes: effect of pH and polymer concentration†
- [4] Anodization strategy to fabricate nanoporous gold for high-sensitivity detection of p-nitrophenol
- [5] A tripartite carbohydrate-binding module to functionalize cellulose nanocrystals†
- [6] Kinetic evidence: the rate-determining step for ammonia synthesis over electride-supported Ru catalysts is no longer the nitrogen dissociation step†
- [7] Spectrophotometric study of a titanium(IV)-peroxide-1-(2-pyridylazo)-2-naphthol system in the presence of a non-ionic surfactant
- [8] Timescales of water transport in viscous aerosol: measurements on sub-micron particles and dependence on conditioning history
- [9] Signaling mechanisms of LOV domains: new insights from molecular dynamics studies†
- [10] Design, synthesis, and characterization of an Fe(ii)-polymer of a redox non-innocent, heteroatomic, polydentate Schiff's base ligand: negative differential resistance and memory behaviour†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 17049-50-2
-
CAS no.: 128221-48-7
-
CAS no.: 157730-74-0
-
CAS no.: 16514-83-3









